iGP-1

mGPDH cGPDH Enzyme Specificity

Procure iGP-1 for its unique ability to selectively inhibit mitochondrial mGPDH (IC50=6.3µM) without affecting cytosolic cGPDH. This precision, validated in respiratory flux and ROS assays, makes it a superior alternative to less-specific tools like metformin. Ideal for dissecting bioenergetic pathways and redox biology with confidence.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B1674426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiGP-1
SynonymsiGP-1;  iGP 1;  iGP1; 
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)
InChIKeyARVPDCQNTCJVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

iGP-1 for Research: A Selective and Cell-Permeable mGPDH Inhibitor


iGP-1 (CAS: 27031-00-1) is a cell-permeable small molecule that functions as a potent and selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) [1]. It belongs to a novel class of benzimidazole-phenyl-succinamide compounds (iGPs) identified through small-molecule screening, with iGP-1 and the more potent analog iGP-5 characterized as mixed-type inhibitors [2]. Its primary utility in research lies in its ability to selectively block the glycerol phosphate shuttle, enabling the dissection of mGPDH-specific contributions to cellular bioenergetics, redox homeostasis, and disease models, without affecting the cytosolic isoform (cGPDH) .

Why iGP-1 Is Not Interchangeable with Other mGPDH Inhibitors or In-Class Analogs


Substituting iGP-1 with a different mGPDH inhibitor (e.g., metformin, phenformin, alpha-tocopheryl succinate) or a closely related analog (e.g., iGP-5) can lead to divergent and potentially confounding experimental outcomes. Unlike metformin, which demonstrates clear anti-proliferative and pro-apoptotic effects, iGP-1 and alpha-tocopheryl succinate inhibit the enzymatic target in cell lines without causing profound changes in proliferation or apoptosis [1]. Furthermore, even a structurally similar analog like iGP-5 exhibits significantly different potency against both mGPDH enzymatic activity and its associated reactive oxygen species (ROS) production [2]. These differences highlight that functional outcomes are highly dependent on the specific inhibitor used, and substituting compounds without accounting for these documented pharmacological distinctions can invalidate hypothesis testing, particularly in studies of cancer metabolism or mitochondrial function [3].

iGP-1 Quantitative Evidence Guide for Scientific Selection and Procurement


iGP-1 Exhibits >12.7-Fold Selectivity for mGPDH Over the Cytosolic Isoform (cGPDH)

A key differentiator for iGP-1 is its established selectivity for the mitochondrial isoform of glycerol-3-phosphate dehydrogenase (mGPDH) over the cytosolic isoform (cGPDH). Quantitative data demonstrates that iGP-1 significantly inhibits mGPDH activity with an IC50 of 6.3 µM, while it shows no inhibition of cGPDH activity at concentrations up to 80 µM . This >12.7-fold window is crucial for experiments aiming to dissect the specific role of the mitochondrial glycerol phosphate shuttle without confounding effects from the cytosolic pathway [1].

mGPDH cGPDH Enzyme Specificity Mitochondrial Metabolism

iGP-1 Demonstrates Superior Specificity for mGPDH-Driven Respiration Compared to Other Respiratory Substrates

iGP-1 exhibits a high degree of specificity for inhibiting mitochondrial respiration driven by glycerol phosphate (the substrate for mGPDH) without altering respiration driven by other major substrates. At concentrations of 25 µM and 80 µM, iGP-1 significantly decreases glycerol phosphate-dependent respiration (p<0.05 vs. vehicle control). In contrast, under identical experimental conditions, iGP-1 has no significant effect on respiration driven by pyruvate/malate, glutamate/malate, or succinate [1]. This functional specificity is critical for validating that observed metabolic effects are directly attributable to mGPDH inhibition and not a general disruption of mitochondrial electron transport [2].

Mitochondrial Respiration Substrate Specificity Bioenergetics OXPHOS

iGP-1 vs. iGP-5: Differential Potency Profiles for Enzymatic Activity and H₂O₂ Production

In direct comparative studies with its closely related analog iGP-5, iGP-1 exhibits a distinct potency profile. For inhibiting mGPDH enzymatic activity, iGP-1 has an IC50 of 6.0 µM, while iGP-5 is six times more potent with an IC50 of 1.0 µM. However, for inhibiting mGPDH-mediated H₂O₂ production, the difference is even more pronounced: iGP-1 has an IC50 of 14.2 µM, whereas iGP-5 has an IC50 of 1.0 µM [1]. This differential provides researchers with two well-characterized tools from the same chemical series for titrating inhibition of enzymatic activity versus ROS production, allowing for more nuanced experimental designs [2].

iGP-5 mGPDH Reactive Oxygen Species H2O2 Production Analogs

iGP-1 Enables Functional Dissection of the Glycerol Phosphate Shuttle in Intact Cellular Systems

iGP-1's utility is demonstrated in complex, intact cellular systems where it can be used to dissect the specific contribution of the glycerol phosphate shuttle. In murine cortical synaptosome preparations under conditions of high glycolytic demand (achieved by blocking the malate-aspartate shuttle with aminooxyacetate and inhibiting lactate dehydrogenase with oxamate), the addition of 100 µM iGP-1 leads to a statistically significant, more pronounced inhibition of maximal uncoupled respiration compared to treatment with aminooxyacetate alone [1]. This demonstrates iGP-1's cell permeability and its ability to functionally isolate the contribution of the mGPDH pathway in a physiologically relevant setting .

Cell Permeability NADH Shuttles Synaptosomes Glycolysis Neurobiology

Defined Research and Industrial Application Scenarios for iGP-1 Procurement


Dissecting the Functional Role of the Glycerol Phosphate Shuttle in Cellular Bioenergetics

Procure iGP-1 for studies aimed at quantifying the specific contribution of the mGPDH-dependent glycerol phosphate shuttle to mitochondrial respiration and cytosolic NAD+ regeneration. Its established specificity for glycerol phosphate-driven respiration over other substrates (Section 3, Evidence Item 2) makes it an ideal tool for respiratory flux analyses using isolated mitochondria or intact cells [1]. Protocols using Seahorse XF analyzers have employed iGP-1 at concentrations of 2.5-5.0 µM to assess the role of mGPD2 in extracellular acidification and oxygen consumption .

Investigating Mitochondrial Redox Signaling and Site-Specific Reactive Oxygen Species (ROS) Generation

Procure iGP-1 for experiments designed to pinpoint mGPDH as a source of mitochondrial ROS, particularly H₂O₂. The quantitative data showing iGP-1's inhibition of H₂O₂ production from mGPDH, especially when compared to the more potent analog iGP-5 (Section 3, Evidence Item 3), supports its use in studies of oxidative stress, redox biology, and the role of mitochondrial ROS in disease models [1].

Validating Target Engagement in Cellular Models of Cancer Metabolism

Procure iGP-1 as a chemical probe to validate mGPDH as a target in cancer cell lines, such as prostate cancer cells (PC-3, DU145) known to have high mGPDH activity [1]. Given that iGP-1 inhibits the enzyme without necessarily impacting proliferation to the same degree as metformin (Section 2), it is particularly valuable for separating the enzyme's metabolic role from its impact on cell growth and survival, enabling more precise mechanistic studies .

Developing Assays for Screening or Characterizing Novel mGPDH Modulators

Procure iGP-1 as a reference standard or positive control in biochemical or cell-based assays aimed at identifying or characterizing new modulators of mGPDH activity or the glycerol phosphate shuttle. Its well-defined IC50 values (6.3 µM for enzyme activity, 14.2 µM for H₂O₂ production) and established selectivity profile (Section 3, Evidence Items 1 & 3) provide a robust benchmark for comparing the potency and selectivity of novel compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for iGP-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.